Chemical structure of 17β-Estradiol 3-O-Sulfate-d3 sodium salt
Chemical structure of 17β-Estradiol 3-O-Sulfate-d3 sodium salt
The following technical guide is structured as a high-level monograph for analytical and drug development scientists. It prioritizes the "Why" and "How" of using this deuterated standard in rigorous bioanalytical workflows.
Role: Stable Isotope Internal Standard (IS) for Quantitation of Estrogen Metabolites Methodology: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)
Executive Summary & Application Scope
17β-Estradiol 3-O-Sulfate-d3 (E2-3S-d3) sodium salt is the deuterated analog of 17β-Estradiol 3-sulfate, the primary circulating reservoir of the potent estrogen 17β-estradiol (E2). In drug development and endocrinology, accurate quantification of E2-3S is critical because it serves as a "pro-hormone" pool that can be rapidly hydrolyzed back to active E2 via Steroid Sulfatase (STS) in target tissues (e.g., breast tumor microenvironments).
This deuterated standard is engineered for Isotope Dilution Mass Spectrometry . By spiking E2-3S-d3 into biological matrices prior to extraction, researchers normalize for:
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Variability in extraction efficiency (SPE/LLE recovery).
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Matrix effects (ion suppression/enhancement) in ESI- MS/MS.
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Chromatographic drift.
Chemical Architecture & Physicochemical Properties
The molecule consists of the estrane steroid backbone with a sulfate group esterified at the C3 position (A-ring) and a hydroxyl group at C17 (D-ring). The "d3" designation typically refers to deuterium incorporation at stable positions on the steroid nucleus (commonly C2, C4, and C17) to prevent back-exchange during sample processing.
Table 1: Chemical Specification
| Property | Detail |
| Chemical Name | 17β-Estradiol 3-O-Sulfate-d3 Sodium Salt |
| Common Isomer | 2,4,17-d3 (Note: Positions may vary by vendor; verify CoA) |
| Molecular Formula | C₁₈H₂₀D₃NaO₅S |
| Molecular Weight | ~375.43 g/mol (Salt form); ~356.4 g/mol (Anion [M-H]⁻) |
| Unlabeled CAS | 4999-79-5 (Parent sodium salt) |
| Solubility | Soluble in Methanol, DMSO, Water (sparingly) |
| pKa | ~ -3.0 (Sulfate group is fully ionized at physiological pH) |
| Appearance | White to off-white solid |
Structural Visualization
The following diagram illustrates the core connectivity and the metabolic interconversion relevant to this analyte.
Figure 1: Metabolic interconversion of Estradiol and Estradiol Sulfate, highlighting the enzyme systems (SULT1E1/STS) and the analytical insertion point of the Internal Standard (IS).
Analytical Methodology: ID-LC-MS/MS Protocol
The quantification of steroid sulfates requires specific handling to prevent in-source fragmentation (isobaric interferences) and to ensure adequate ionization in negative mode.
Mass Spectrometry Parameters (MRM)
The sulfate moiety is highly acidic, making Negative Electrospray Ionization (ESI-) the mandatory mode. The transitions usually involve the loss of the sulfate group or fragmentation of the steroid core.
Mechanism:
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Precursor Ion: Deprotonated molecular ion
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Product Ion: Radical cation of the steroid core
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Table 2: Recommended MRM Transitions
| Analyte | Precursor (Q1) m/z | Product (Q3) m/z | Dwell (ms) | Collision Energy (eV) |
| E2-3S (Analyte) | 353.1 | 271.2 | 50 | -35 to -50 |
| E2-3S-d3 (IS) | 356.1 | 274.2 | 50 | -35 to -50 |
Note: The mass shift of +3 Da is retained in the product ion because the deuterium labels are located on the steroid ring (C2, C4, C17), not on the sulfate group which is lost.
Sample Preparation Workflow
Direct injection of biological fluids is not recommended due to ion suppression. Solid Phase Extraction (SPE) is preferred over Liquid-Liquid Extraction (LLE) because steroid sulfates are too polar for efficient extraction into simple non-polar solvents like hexane.
Validated Protocol Steps:
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Sample Aliquot: Transfer 200 µL of plasma/serum to a 96-well plate.
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IS Spiking (Crucial): Add 20 µL of E2-3S-d3 working solution (e.g., 50 ng/mL in MeOH:Water). Vortex for 30s to equilibrate. Rationale: Spiking before extraction corrects for recovery losses.
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Protein Precipitation (Optional Pre-step): Add 600 µL Acetonitrile, vortex, centrifuge. Take supernatant.
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SPE Loading: Dilute supernatant with water to <10% organic content. Load onto Weak Anion Exchange (WAX) or HLB cartridges.
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Why WAX? WAX cartridges retain the anionic sulfate group strongly, allowing aggressive washing of neutral lipids.
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Wash:
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Wash 1: 2% Formic Acid (removes neutrals/bases).
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Wash 2: 100% Methanol (removes hydrophobic neutrals if using WAX).
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Elution: Elute with 5% Ammonium Hydroxide in Methanol.
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Reconstitution: Evaporate to dryness (N2 gas, 40°C) and reconstitute in 100 µL Mobile Phase (e.g., 30% MeOH in Water).
Chromatographic Conditions[7]
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Column: C18 or Phenyl-Hexyl (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: Water + 0.2 mM Ammonium Fluoride (enhances negative ion sensitivity) or 0.1% Ammonium Acetate.
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Mobile Phase B: Methanol or Acetonitrile.
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Gradient: 5-95% B over 4-6 minutes.
Analytical Workflow Diagram
The following diagram details the logical flow of the experiment, ensuring "Trustworthiness" by visualizing the self-validating nature of the IS method.
Figure 2: Step-by-step bioanalytical workflow for E2-3S quantification using E2-3S-d3 as the internal standard.
Handling, Stability & Storage (Best Practices)
To maintain the integrity of the standard (Scientific Integrity):
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Stock Preparation: Dissolve primary powder in Methanol or DMSO to create a high-concentration stock (e.g., 1 mg/mL).
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Caution: Do not use 100% water for stock storage; steroid sulfates can hydrolyze over time in unbuffered aqueous solutions, especially if acidic.
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Storage: Store stock aliquots at -20°C or -80°C . Protect from light (amber vials) to prevent photodegradation of the steroid core.
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Working Solutions: Prepare fresh working dilutions in water/methanol (50:50) daily. Discard unused working solutions.
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Stability Note: The deuterium label on the aromatic A-ring (C2, C4) is generally stable. However, avoid exposure to strong acids at high temperatures, which could theoretically induce exchange, although this is rare under bioanalytical conditions.
References
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IsoSciences. (n.d.). 17β-Estradiol-2,4,16,16-d4 3-Sulfate Sodium Salt.[1][][3] Retrieved from [Link]
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Faupel-Badger, J. M., et al. (2010). Comparison of liquid chromatography-tandem mass spectrometry and immunoassay for measurement of concentrations of estrone, estradiol, and their conjugates. Cancer Epidemiology, Biomarkers & Prevention.[4]
- Zhang, H., et al. (2010). Simultaneous determination of estrogens and their conjugates in human urine by LC-MS/MS.
